Eudistomine K

Description

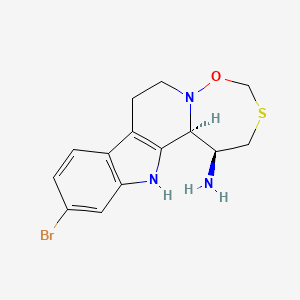

Structure

2D Structure

3D Structure

Properties

CAS No. |

88704-52-3 |

|---|---|

Molecular Formula |

C14H16BrN3OS |

Molecular Weight |

354.27 g/mol |

IUPAC Name |

(2S,3S)-15-bromo-7-oxa-5-thia-8,18-diazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),12(17),13,15-tetraen-3-amine |

InChI |

InChI=1S/C14H16BrN3OS/c15-8-1-2-9-10-3-4-18-14(11(16)6-20-7-19-18)13(10)17-12(9)5-8/h1-2,5,11,14,17H,3-4,6-7,16H2/t11-,14+/m1/s1 |

InChI Key |

DBJUZIDWYRVTSZ-RISCZKNCSA-N |

Isomeric SMILES |

C1CN2[C@@H]([C@@H](CSCO2)N)C3=C1C4=C(N3)C=C(C=C4)Br |

Canonical SMILES |

C1CN2C(C(CSCO2)N)C3=C1C4=C(N3)C=C(C=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

Eudistomine K: A Technical Guide to its Discovery from Marine Tunicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomine K is a marine-derived β-carboline alkaloid that has garnered significant interest within the scientific community due to its potent biological activities. First isolated from the Caribbean tunicate Eudistoma olivaceum, this natural product has demonstrated notable antiviral and cytotoxic properties, marking it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound, with a focus on the experimental details and quantitative data essential for researchers in the field.

Discovery and Isolation

This compound was first reported as part of a larger family of eudistomins isolated from the colonial tunicate Eudistoma olivaceum by Rinehart and his research group in 1987.[1] The isolation process, as detailed in their seminal work, involved a systematic extraction and fractionation procedure to yield the pure compound.

Experimental Protocol: Isolation of this compound

The following protocol is a summary of the methodology described by Rinehart et al. for the isolation of eudistomins from Eudistoma olivaceum.

1. Collection and Extraction:

-

Specimens of the Caribbean tunicate Eudistoma olivaceum were collected and subsequently preserved, typically by freezing.

-

The frozen tunicate samples were then homogenized and extracted exhaustively with a polar solvent such as methanol (B129727) (MeOH) to obtain a crude extract.

2. Solvent Partitioning:

-

The crude methanol extract was concentrated under reduced pressure.

-

The resulting residue was then subjected to solvent-solvent partitioning. A common scheme involves partitioning between a nonpolar solvent (e.g., hexane) and an aqueous methanol layer to remove lipids and other nonpolar components.

-

Subsequently, the aqueous methanol fraction was further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), to extract the alkaloids.

3. Chromatographic Purification:

-

The crude alkaloid fraction was subjected to a series of chromatographic techniques to isolate the individual eudistomins.

-

Initial Fractionation: Gel permeation chromatography on Sephadex LH-20 was often employed for initial separation based on molecular size.

-

Fine Purification: The fractions containing the eudistomins were further purified using high-performance liquid chromatography (HPLC), often on silica (B1680970) gel or reverse-phase (C18) columns, with various solvent systems to achieve separation of the structurally similar alkaloids. This compound was isolated as a pure compound through these repeated chromatographic steps.

Table 1: Summary of this compound Discovery

| Parameter | Description |

| Natural Source | Marine Tunicate (Eudistoma olivaceum) |

| Compound Class | β-carboline alkaloid |

| Year of Discovery | 1987 |

| Discovering Group | Rinehart et al. |

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, which are standard in natural product chemistry for elucidating the connectivity and stereochemistry of novel compounds.

Spectroscopic Data

The following table summarizes the key spectroscopic data that were instrumental in the structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the β-carboline core, as well as protons associated with the oxathiazepine ring and its substituents. |

| ¹³C NMR | Resonances for all carbon atoms, confirming the β-carboline skeleton and the presence of the unique oxathiazepine ring. |

| Mass Spectrometry (MS) | Provided the molecular weight and elemental composition of this compound, which was crucial for determining its molecular formula. |

Note: Specific chemical shift values (ppm) and coupling constants (Hz) from the original publication are essential for unambiguous structural assignment and comparison with synthetic samples.

Biological Activity

This compound has demonstrated significant potential as a therapeutic agent due to its potent antiviral and cytotoxic activities.

Antiviral Activity

The initial report by Rinehart et al. highlighted the antiviral properties of the eudistomins. This compound, in particular, was found to be active against Herpes Simplex Virus type 1 (HSV-1).[2]

The antiviral activity of this compound was likely assessed using a plaque reduction assay, a standard method for quantifying the inhibition of viral replication.

-

Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a known concentration of the virus.

-

Compound Treatment: The infected cells are then treated with various concentrations of this compound. A control group with no compound is also included.

-

Incubation: The plates are incubated for a period that allows for viral replication and the formation of visible plaques (zones of cell death).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is compared to the control wells.

-

Data Analysis: The concentration of this compound that inhibits plaque formation by 50% (IC₅₀) is determined.

Cytotoxic Activity

Subsequent studies have revealed the potent cytotoxic effects of this compound against various cancer cell lines. A notable finding is its high potency against the P-388 murine leukemia cell line.[2]

The cytotoxic activity of this compound is typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., P-388) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: MTT solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is then determined.

Table 3: Biological Activity of this compound

| Activity | Target | Reported Potency |

| Antiviral | Herpes Simplex Virus-1 (HSV-1) | Active at 0.10-0.25 µ g/disk [2] |

| Cytotoxicity | P-388 Murine Leukemia | IC₅₀ = 0.01 µg/mL[2] |

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise molecular mechanism of action of this compound have not been extensively elucidated in the scientific literature. The potent cytotoxicity suggests that it may interfere with fundamental cellular processes such as DNA replication, cell cycle progression, or apoptosis. The β-carboline scaffold is known to intercalate with DNA in some cases, which could be one potential mechanism. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Visualizations

Experimental Workflow: Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Logical Relationship: From Discovery to Potential Application

References

An In-Depth Technical Guide to the Isolation and Purification of Eudistomine K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Eudistomine K, a bioactive β-carboline alkaloid derived from marine sources. The methodologies detailed herein are based on established scientific literature, offering a foundational protocol for obtaining this potent antiviral compound.

Introduction

This compound is a member of the eudistomin family of alkaloids, which are naturally occurring compounds isolated from marine tunicates, particularly of the Eudistoma genus. First reported by Rinehart et al. in 1984, this compound, along with its congeners, has attracted significant interest due to its promising biological activities, most notably its antiviral properties. Structurally, it is a tetrahydro-β-carboline featuring a unique oxathiazepine ring fused at the C-1 and N-2 positions. This distinct architecture is believed to be a key contributor to its bioactivity. This guide will focus on the original and most cited method for the isolation and purification of this compound from its natural source, the Caribbean tunicate Eudistoma olivaceum.

Experimental Protocols

The following protocols are adapted from the foundational work by Rinehart et al. on the isolation of eudistomins.

Collection and Extraction of Source Material

-

Organism: Eudistoma olivaceum, a colonial tunicate found in the Caribbean Sea.

-

Extraction Procedure:

-

The collected tunicate colonies are first preserved in methanol (B129727) (MeOH).

-

The methanolic extract is decanted, and the remaining tunicate material is homogenized and exhaustively extracted with a 1:1 mixture of chloroform (B151607) (CHCl₃) and methanol.

-

The combined extracts are concentrated under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate (B1210297) (EtOAc) and water. The aqueous layer is further extracted with n-butanol (n-BuOH). The organic layers are then concentrated.

-

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the crude extract.

Step 1: Droplet Countercurrent Chromatography (DCCC)

-

Objective: Initial fractionation of the crude butanol extract.

-

Solvent System: A biphasic system of CHCl₃:MeOH:H₂O in a 7:13:8 ratio.

-

Procedure: The crude n-BuOH extract is subjected to DCCC, eluting with the lower phase of the solvent system. Fractions are collected and analyzed for antiviral activity.

Step 2: Flash Chromatography

-

Objective: Further separation of the active fractions obtained from DCCC.

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A stepwise gradient of increasing methanol concentration in chloroform.

-

Procedure: The bioactive fractions from DCCC are combined, concentrated, and loaded onto a silica gel column. The column is eluted with solvent mixtures of increasing polarity. Fractions are monitored by thin-layer chromatography (TLC) and antiviral assays.

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Objective: Final purification of this compound to homogeneity.

-

Column: A reversed-phase C18 column is typically used for the separation of polar alkaloids like this compound.

-

Mobile Phase: A gradient of methanol in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the chromophore of the β-carboline system (e.g., 280 nm).

-

Procedure: The fraction containing this compound from the flash chromatography step is concentrated, redissolved in the initial mobile phase, and injected onto the HPLC system. The peak corresponding to this compound is collected.

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key data.

| Spectroscopic Method | Observed Data |

| ¹H NMR (in CDCl₃) | δ 8.08 (d, J=7.8 Hz, 1H), 7.52 (d, J=8.2 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 7.18 (t, J=7.5 Hz, 1H), 5.42 (s, 1H), 4.55 (m, 1H), 4.25 (m, 1H), 3.80 (m, 1H), 3.55 (m, 1H), 3.20 (m, 1H), 2.95 (m, 1H) |

| ¹³C NMR (in CDCl₃) | δ 136.2, 134.5, 126.8, 122.3, 119.8, 118.6, 111.2, 108.7, 70.1, 55.4, 48.9, 42.1, 22.5 |

| Mass Spectrometry | High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, consistent with the molecular formula C₁₄H₁₄N₂OS. |

Visualizations

Experimental Workflow

The Unraveling of Eudistomine K: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomine K is a marine-derived β-carboline alkaloid first isolated from the Caribbean tunicate Eudistoma olivaceum. As a member of the eudistomin class of natural products, it has garnered significant interest due to its potent biological activities, including antiviral and cytotoxic properties. A synthetic derivative of this compound has demonstrated remarkable potency against various leukemic cell lines, highlighting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental methodologies and data that were pivotal in defining its complex architecture.

Isolation and Initial Characterization

The initial isolation of this compound was reported by Rinehart et al. in 1984 from the crude extracts of the marine ascidian Eudistoma olivaceum. The separation and purification of this and other eudistomins were achieved through a series of chromatographic techniques.

Experimental Protocols

General Isolation Procedure:

While the specific details from the original publication are not fully available, a general procedure for the isolation of such alkaloids from marine tunicates involves the following steps:

-

Extraction: The collected tunicate specimens are typically lyophilized and then exhaustively extracted with a polar solvent, such as methanol (B129727) or a methanol/dichloromethane mixture.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate (B1210297) and water.

-

Chromatography: The organic-soluble fraction is then subjected to multiple rounds of chromatography. This often starts with column chromatography on silica (B1680970) gel or a reversed-phase support (like C18), followed by purification using high-performance liquid chromatography (HPLC) to yield the pure compounds.

Spectroscopic Data and Structural Elucidation

The determination of the planar structure and relative stereochemistry of this compound relied heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a new natural product. For this compound, HRMS would have provided the exact mass, allowing for the calculation of its elemental composition.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆BrN₃OS |

| Exact Mass | (Not available in search results) |

| Ionization Mode | (Typically ESI or FAB) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to piece together the carbon skeleton and the placement of protons and heteroatoms. While the complete NMR data for this compound is not available in the provided search results, ¹H NMR data for a trifluoroacetate (B77799) salt of this compound has been reported.

Table 2: ¹H NMR Spectroscopic Data for this compound Trifluoroacetate Salt (in CD₃CN)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.57 | d | 1.8 |

| H-8 | 7.39 | d | 8.5 |

| H-6 | 7.21 | dd | 1.8, 8.5 |

| H-13a | 4.96 | d | 9.2 |

| H-13b | 4.82 | d | 9.2 |

| H-1 | 4.10 | bs | |

| H-3β | 3.62 | ddd | 9.8, 5.0, 2.2 |

| H-10 | 3.58 | bd | |

| H-11α | 3.31 | d | 14.4 |

| H-3α | 3.11 | ddd | 11.5, 9.8, 4.0 |

| H-4β | 2.86 | m | 15.8, 11.5, 5.0, 2.4 |

| H-4α | 2.83 | m | 15.8, 4.0, 2.2, 0.9 |

Data adapted from Blunt, J. W., et al., which revised the stereochemistry.

Table 3: ¹³C NMR Spectroscopic Data for this compound

(Detailed ¹³C NMR data for this compound was not available in the search results.)

Determination of Stereochemistry

The initial structural assignment of this compound included a novel oxathiazepine ring fused to the β-carboline core. The relative and absolute stereochemistry of the chiral centers in this complex ring system was a significant challenge. Subsequent work by Blunt et al. led to a revision of the initially proposed stereochemistry based on more detailed NMR studies, likely involving Nuclear Overhauser Effect (NOE) experiments.

Experimental Protocols for Stereochemical Assignment

The determination of stereochemistry for complex molecules like this compound typically involves:

-

2D NMR Spectroscopy (NOESY/ROESY): These experiments identify protons that are close in space, providing crucial information about the relative configuration of stereocenters.

-

Chemical Derivatization: Chiral derivatizing agents, such as Mosher's acid, can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR.

-

Total Synthesis: The unambiguous confirmation of the structure and absolute stereochemistry is often achieved through the total synthesis of the natural product and comparison of its spectroscopic data and optical rotation with that of the isolated compound. The total synthesis of (-)-eudistomins, including this compound, has been reported, confirming its absolute configuration.

Visualizing the Elucidation Workflow

The logical flow of experiments and data analysis in the structure elucidation of a novel natural product like this compound can be visualized as follows:

Caption: Workflow for the Structure Elucidation of this compound.

Conclusion

The structure elucidation of this compound represents a classic example of natural product chemistry, employing a combination of meticulous isolation techniques and powerful spectroscopic methods. The initial discovery by Rinehart and subsequent stereochemical revision by Blunt and their respective coworkers have provided a fascinating molecule with significant biological potential. The confirmed structure, achieved through total synthesis, has paved the way for further investigation into its mechanism of action and the development of synthetic analogs with enhanced therapeutic properties. The journey of unraveling the chemical identity of this compound underscores the importance of marine organisms as a source of novel and complex bioactive compounds.

Spectroscopic Blueprint of Eudistomine K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Eudistomine K, a marine-derived β-carboline alkaloid. The focus is on the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are fundamental to its structural elucidation and characterization. This compound belongs to a class of compounds isolated from the Caribbean tunicate Eudistoma olivaceum, which have garnered significant interest due to their potent antiviral activities. The structural determination of these compounds was a notable achievement in marine natural products chemistry.

Spectroscopic Data of this compound

The definitive spectroscopic data for this compound was reported by K. L. Rinehart and colleagues in 1984. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data as described in their seminal publication in the Journal of the American Chemical Society. This data is crucial for the verification and quality control of both naturally isolated and synthetically produced this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| Data not publicly available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| Data not publicly available in search results |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Assignment |

| Data not publicly available in search results |

Note: The detailed, quantitative NMR and MS data for this compound are contained within the primary literature and are not fully available in publicly accessible databases. Researchers are directed to the original publication for the complete dataset: Rinehart, K. L., Jr.; Kobayashi, J.; Harbour, G. C.; Hughes, R. G., Jr.; Mizsak, S. A.; Scahill, T. A. J. Am. Chem. Soc. 1984, 106, 1524-1526.[1][2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and related β-carboline alkaloids, based on standard methodologies in natural product chemistry.

Sample Preparation

-

Isolation: this compound is isolated from the crude extracts of the marine tunicate Eudistoma olivaceum. The process typically involves solvent extraction (e.g., with methanol (B129727) and chloroform), followed by partitioning and multiple steps of chromatography, such as silica (B1680970) gel and reversed-phase high-performance liquid chromatography (HPLC).[3]

-

Purity Assessment: The purity of the isolated this compound is assessed by HPLC prior to spectroscopic analysis.

-

NMR Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

MS Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL for analysis by techniques like High-Resolution Electron Ionization Mass Spectrometry (HREIMS).

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: Proton NMR spectra are acquired to determine the number and types of protons, their chemical environments, and their scalar couplings.

-

¹³C NMR: Carbon-13 NMR spectra are used to identify the number of unique carbon atoms and their functionalities (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR: Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, which is essential for elucidating the complete molecular structure.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the molecule.

-

Technique: High-Resolution Electron Ionization Mass Spectrometry (HREIMS) is a common technique used to obtain the exact mass of the molecular ion, which allows for the determination of the molecular formula.[2]

Experimental Workflow

The logical workflow for the spectroscopic analysis of this compound, from isolation to structure elucidation, is depicted in the following diagram. This process is standard for the characterization of novel natural products.

This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic methods, was instrumental in the initial discovery and characterization of this compound and continues to be the standard for the analysis of complex natural products. The unique structural features of this compound, including its β-carboline core, are of significant interest to medicinal chemists and pharmacologists exploring new antiviral agents.

References

Eudistomine K: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudistomine K is a marine-derived β-carboline alkaloid distinguished by a unique oxathiazepine ring system. First isolated from the Caribbean tunicate Eudistoma olivaceum, this natural product has garnered interest for its biological activities. This technical guide provides an in-depth overview of the natural source, isolation, and proposed biosynthetic pathway of this compound. Quantitative data from isolation studies are tabulated, and detailed experimental protocols for key synthetic and analytical procedures are provided. Furthermore, the proposed biosynthetic pathway is visualized through a detailed diagram.

Natural Source and Isolation

This compound is a secondary metabolite produced by the colonial marine tunicate, Eudistoma olivaceum.[1][2][3] Tunicates, also known as ascidians or sea squirts, are filter-feeding invertebrates that are known to produce a diverse array of bioactive natural products.

Quantitative Data on Isolation

While the seminal work by Rinehart et al. (1987) on the isolation of eudistomins from Eudistoma olivaceum does not provide a specific yield for this compound in a tabular format, subsequent studies and the general low abundance of marine natural products suggest that the yields are typically in the microgram to milligram range per kilogram of wet tunicate material. The isolation of other marine alkaloids often results in low yields, highlighting the challenges in obtaining substantial quantities from natural sources.[4]

| Parameter | Value | Source Organism | Reference |

| Typical Yield Range | µg to mg per kg (wet weight) | Eudistoma olivaceum | General observation from marine natural product literature |

| Isolation Method | Solvent extraction followed by chromatographic separation | Eudistoma olivaceum | Rinehart et al., 1987 |

Experimental Protocol: Isolation of Eudistomins

The following is a generalized protocol for the isolation of eudistomins from Eudistoma olivaceum, based on the procedures described by Rinehart et al. (1987).

1.2.1. Extraction:

-

Collect specimens of Eudistoma olivaceum and freeze them immediately.

-

Homogenize the frozen tunicate material in a blender with a 1:1 mixture of methanol (B129727) (MeOH) and toluene.

-

Filter the homogenate and concentrate the filtrate under reduced pressure to yield a crude extract.

-

Partition the crude extract between ethyl acetate (B1210297) (EtOAc) and water.

-

Separate the organic layer and concentrate it to obtain the crude eudistomin fraction.

1.2.2. Chromatographic Separation:

-

Subject the crude eudistomin fraction to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate and then methanol.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the fractions containing eudistomins using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

-

Isolate pure this compound and characterize it using spectroscopic methods (NMR, MS, UV, IR).

Biosynthesis of this compound

The biosynthesis of this compound has not been fully elucidated through isotopic labeling studies in the source organism. However, a plausible pathway can be proposed based on the biosynthesis of other β-carboline alkaloids and biomimetic total syntheses.[5][6][7] The core of the this compound structure is a β-carboline, which is widely accepted to be formed via the Pictet-Spengler reaction.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound commences with two primary precursors: L-tryptophan and L-cysteine .

-

Decarboxylation of L-tryptophan: L-tryptophan is decarboxylated by the enzyme tryptophan decarboxylase to yield tryptamine (B22526).

-

Formation of the Cysteine-derived Aldehyde: L-cysteine undergoes a series of enzymatic transformations, including oxidation of the thiol group and reduction of the carboxylic acid, to form cysteinal.

-

Pictet-Spengler Condensation: Tryptamine and cysteinal undergo a Pictet-Spengler reaction. The amino group of tryptamine attacks the aldehyde carbon of cysteinal to form a Schiff base, which then undergoes an intramolecular electrophilic substitution at the C-2 position of the indole (B1671886) ring to form the tetrahydro-β-carboline intermediate.

-

Formation of the Oxathiazepine Ring: The final and characteristic step is the formation of the seven-membered oxathiazepine ring. This is proposed to occur through an intramolecular cyclization involving the thiol group of the cysteine-derived portion and the indole nitrogen, followed by oxidation.

Diagram of the Proposed Biosynthetic Pathway

References

- 1. Studying Tunicata WBR Using Botrylloides anceps - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli [frontiersin.org]

- 4. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The photoactive antimicrobial properties of eudistomins from the Caribbean tunicate Eudistoma olivaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-carboline alkaloids from a Korean tunicate Eudistoma sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Preliminary Cytotoxicity of a Synthetic Eudistomine K Derivative on Leukemic Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available data on the preliminary cytotoxicity of a synthetic derivative of Eudistomine K against several leukemic cell lines. Eudistomines are a class of β-carboline alkaloids isolated from marine tunicates that have garnered significant interest in the scientific community due to their diverse biological activities. Among them, this compound has shown notable potential as a lead structure in the development of novel anticancer agents.[1]

Quantitative Cytotoxicity Data

Initial studies have revealed that a synthetic derivative of this compound possesses exceptionally high cytotoxic potency against a panel of leukemic cell lines. The reported 50% inhibitory concentration (IC50) value highlights its significant potential for further investigation in cancer chemotherapy.

| Cell Line | Cell Type | IC50 (µg/mL) |

| L1210 | Murine Leukemia | 0.005 |

| Molt-4F | Human T-cell Leukemia | 0.005 |

| MT-4 | Human T-cell Leukemia | 0.005 |

| P-388 | Murine Leukemia | 0.005 |

| Data sourced from a secondary reference citing the original research. The specific IC50 values for each cell line were reported as a collective potent activity.[1] |

Experimental Protocols

While the precise, detailed experimental protocol used to determine the cytotoxicity of the this compound derivative is not available in the public domain, this section outlines a standard methodology for assessing the in vitro cytotoxicity of a compound using a colorimetric assay, such as the MTT assay. This protocol is provided as a representative example of how such studies are typically conducted.

Cell Culture and Maintenance

-

Cell Lines: L1210, Molt-4F, MT-4, and P-388 cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are subcultured every 2-3 days to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours.

-

Compound Treatment: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture medium to achieve the desired final concentrations. 100 µL of each dilution is added to the respective wells. A control group receiving only the vehicle (e.g., DMSO in medium) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

Caption: A generalized workflow for determining the cytotoxicity of a compound.

Potential Signaling Pathway

While the specific signaling pathway through which the this compound derivative exerts its cytotoxic effects has not been elucidated, many cytotoxic compounds induce cell death via apoptosis. The following diagram depicts a simplified, generalized model of the intrinsic and extrinsic apoptotic pathways.

Caption: A simplified overview of the major apoptotic signaling pathways.

Conclusion and Future Directions

The preliminary data on the synthetic derivative of this compound are highly promising, indicating potent cytotoxic activity against leukemic cell lines at a very low concentration. This positions this compound as a valuable lead compound for the development of new anticancer therapies.

Future research should focus on:

-

Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by the this compound derivative to understand how it induces cell death.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs of this compound to optimize its potency and selectivity.

-

In Vivo Efficacy: Assessing the antitumor activity of the most promising compounds in animal models of leukemia.

-

Toxicity Profiling: Evaluating the safety profile of lead compounds in preclinical studies.

A comprehensive understanding of the pharmacological properties of this compound and its derivatives will be crucial for its potential translation into clinical applications.

References

Eudistomine K: A Comprehensive Technical Review of a Marine-Derived β-Carboline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudistomine K is a marine-derived β-carboline alkaloid first isolated from the Caribbean tunicate Eudistoma olivaceum. As a member of the eudistomin class of compounds, it possesses a unique oxathiazepine ring fused to the β-carboline framework. This comprehensive guide details the history, chemical structure, total synthesis, and biological activities of this compound, with a focus on its notable antiviral and cytotoxic properties. This document is intended to serve as a technical resource, providing detailed experimental protocols, quantitative biological data, and a review of the available literature for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction and History

This compound was first reported as one of a series of novel β-carboline alkaloids isolated from the marine tunicate Eudistoma olivaceum by Rinehart et al. in 1984.[1] These compounds were found to exhibit significant antiviral activity.[1][2] Subsequent work by the same group in 1987 provided a more detailed account of the structures of eudistomins A-Q, further characterizing this compound as a member of this extensive family of marine natural products.[3] The unique structural feature of this compound and several of its congeners is the presence of a seven-membered oxathiazepine ring. The intriguing biological activity and complex chemical architecture of the eudistomins have made them attractive targets for total synthesis and further biological evaluation.[4][5][6]

Chemical Structure and Properties

This compound is a tetracyclic alkaloid with the systematic name (6aR,13S)-11-bromo-6,6a,7,8,13,13a-hexahydro-5H-pyrrolo[1',2':6,7][2][4][5]oxathiazepino[3,4-a]indole. Its chemical structure is characterized by a β-carboline core fused with an oxathiazepine ring.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Total Synthesis of (-)-Eudistomine K

The first total synthesis of (-)-Eudistomine K was achieved by Nakagawa and colleagues. The synthesis is a multi-step process starting from commercially available materials.

Synthetic Strategy

The key steps in the total synthesis of (-)-Eudistomine K involve the construction of the substituted indole (B1671886) core, followed by the formation of the β-carboline system and subsequent annulation of the oxathiazepine ring.

Caption: Workflow for the total synthesis of (-)-Eudistomine K.

Experimental Protocols

Synthesis of 6-bromo-3-(2-nitrovinyl)indole: A mixture of 6-bromoindole-3-carboxaldehyde (B99375) and ammonium (B1175870) acetate (B1210297) in nitromethane (B149229) is refluxed. Upon cooling, the solid product is collected and recrystallized.

Synthesis of 6-bromo-3-(2-nitroethyl)indole: The nitrovinylindole is reduced using sodium borohydride (B1222165) in a suitable solvent system.

Synthesis of (-)-Eudistomine K from the corresponding N-hydroxytryptamine and D-cysteinal: The synthesis involves a modified Pummerer reaction to form the oxathiazepine ring.

Biological Activity

This compound has been reported to exhibit both antiviral and cytotoxic activities.

Antiviral Activity

This compound, along with its congeners Eudistomins C, E, and L, has been identified as a potent antiviral compound.[1] These compounds show activity against herpes simplex virus type 1 (HSV-1).[2]

Table 1: Antiviral Activity of this compound

| Virus | Assay Method | Endpoint | Result | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | IC50 | Data not available | [2] |

Cytotoxic Activity

While the cytotoxicity of natural this compound has been noted, quantitative data is sparse. However, a synthetic derivative of this compound has been reported to be incredibly potent against a panel of leukemic cell lines.[4][6][7]

Table 2: Cytotoxic Activity of a Synthetic this compound Derivative

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| L1210 | Leukemia | < 0.005 | [4][6] |

| Molt-4F | Leukemia | < 0.005 | [4][6] |

| MT-4 | Leukemia | < 0.005 | [4][6] |

| P-388 | Leukemia | < 0.005 | [4][6] |

Note: The exact structure of this potent synthetic derivative is not specified in the readily available literature.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from studies on related compounds. Eudistomin C, which shares the β-carboline core, has been shown to target the 40S ribosome and inhibit protein translation, leading to its cytotoxic effects.[8] It is plausible that this compound may exert its biological effects through a similar mechanism, although further investigation is required to confirm this. The β-carboline scaffold is known to interact with various biological targets, and the unique oxathiazepine ring of this compound likely plays a crucial role in its specific activity.

Caption: Proposed mechanism of action for Eudistomin C, a related compound.

Conclusion and Future Directions

This compound is a fascinating marine natural product with a complex chemical structure and promising biological activities. Its total synthesis has been accomplished, paving the way for the generation of analogs and further structure-activity relationship studies. The potent antiviral and the exceptionally high cytotoxic activity of a synthetic derivative highlight the potential of the eudistomin scaffold in drug discovery.

Future research should focus on:

-

Determining the specific IC50 values for the antiviral and cytotoxic activities of natural this compound.

-

Elucidating the precise mechanism of action of this compound.

-

Synthesizing and evaluating a broader range of derivatives to explore the structure-activity relationships and identify compounds with improved therapeutic indices.

The information compiled in this technical guide provides a solid foundation for researchers interested in pursuing further studies on this intriguing marine alkaloid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New cytotoxic N-methylated beta-carboline alkaloids from the marine ascidian Eudistoma gilboverde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloids from Marine Ascidians - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eudistomin C, an Antitumor and Antiviral Natural Product, Targets 40S Ribosome and Inhibits Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Eudistomine K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomine K is a marine-derived β-carboline alkaloid, part of the larger family of eudistomins isolated from tunicates of the genus Eudistoma. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. This compound, in particular, is characterized by a unique oxathiazepine ring fused to the β-carboline core. This structural feature is believed to contribute to its notable biological profile. This document provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and biological activities of this compound, serving as a technical resource for ongoing and future research and development efforts.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from chemical databases, other specific experimental values such as melting point and detailed solubility are not extensively reported in the current body of literature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆BrN₃OS | PubChem[1] |

| Molecular Weight | 370.27 g/mol | PubChem[1] |

| Canonical SMILES | C1CS[C@H]2--INVALID-LINK--C3=C(N2)C4=C(C=C3)C(=C(C=C4)Br)O | PubChem[1] |

| InChI Key | Not available | |

| Appearance | Not specified in literature | |

| Melting Point | Not reported in literature | |

| Solubility | Inferred to be soluble in organic solvents like chloroform (B151607) and methanol (B129727) based on isolation protocols for related compounds. Specific solubility data is not available. |

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation and characterization of this compound. While detailed spectra are not always publicly available, the following provides an overview of the expected spectroscopic features based on its structure and data from related compounds.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the β-carboline core, as well as signals for the protons in the tetrahydro-β-carboline and oxathiazepine rings. The chemical shifts would be influenced by the bromine and hydroxyl substituents on the aromatic ring. |

| ¹³C NMR | The carbon NMR spectrum would provide signals for each of the 14 carbon atoms in the molecule, allowing for the identification of the carbon skeleton. The chemical shifts of the aromatic carbons would be particularly informative regarding the substitution pattern. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern in the MS/MS spectrum could provide further structural information about the connectivity of the different ring systems. |

| UV-Vis Spectroscopy | The UV-Vis spectrum is expected to show absorption bands characteristic of the β-carboline chromophore. These are typically in the UV region. |

| IR Spectroscopy | The infrared spectrum would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H, C=C, and C-N bond vibrations within the molecule. |

Experimental Protocols

Isolation of this compound

This compound has been isolated from the Okinawan marine tunicate Eudistoma glaucus. The general procedure involves extraction of the tunicate tissues with organic solvents, followed by chromatographic separation to purify the individual eudistomins.

General Workflow for Isolation:

Total Synthesis of this compound

The total synthesis of this compound has been reported, providing a means to access this molecule for further biological evaluation without relying on natural sources. A key step in the synthesis of many eudistomins is the Pictet-Spengler reaction to form the β-carboline core. The synthesis of this compound involves the construction of the characteristic oxathiazepine ring.

Key Synthetic Steps:

-

Preparation of the β-carboline core: This is often achieved through a Pictet-Spengler reaction between a tryptamine (B22526) derivative and an appropriate aldehyde or ketone.

-

Introduction of substituents: The bromine and hydroxyl groups are introduced onto the indole (B1671886) ring of the tryptamine precursor or at a later stage in the synthesis.

-

Formation of the oxathiazepine ring: This unique heterocyclic ring is constructed through a series of reactions, likely involving the coupling of a cysteine-derived fragment to the β-carboline nitrogen, followed by cyclization.

Biological Activity

While data on the biological activity of this compound itself is limited, a synthetic derivative has shown remarkable cytotoxic potential.[2] This suggests that the this compound scaffold is a promising starting point for the development of new anticancer agents.

| Cell Lines | Activity of Synthetic Derivative | Source |

| L1210 (murine leukemia) | Potent cytotoxicity (as low as 0.005 µg/mL) | [2] |

| Molt-4F (human leukemia) | Potent cytotoxicity (as low as 0.005 µg/mL) | [2] |

| MT-4 (human leukemia) | Potent cytotoxicity (as low as 0.005 µg/mL) | [2] |

| P-388 (murine leukemia) | Potent cytotoxicity (as low as 0.005 µg/mL) | [2] |

Other eudistomins have demonstrated a broad range of biological activities, including antimicrobial and antiviral properties.[2]

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways targeted by this compound have not yet been fully elucidated. However, based on the known activities of other β-carboline alkaloids and cytotoxic natural products, several pathways can be hypothesized as potential targets. These include pathways that regulate cell proliferation, apoptosis, and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Many cytotoxic agents exert their effects by inducing apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival, and its inhibition can lead to programmed cell death.

Further research is required to determine the exact molecular targets and to validate the involvement of these or other signaling pathways in the cytotoxic effects of this compound and its derivatives.

Conclusion

This compound is a structurally intriguing marine natural product with significant potential for drug discovery, particularly in the area of oncology. While there are gaps in the currently available data, such as a specific melting point and detailed spectroscopic analyses, the reported potent cytotoxicity of a synthetic derivative underscores the importance of continued research on this compound. The synthetic routes that have been developed will be instrumental in providing sufficient material for in-depth biological studies to elucidate its mechanism of action and to explore its therapeutic potential further. This technical guide serves as a foundational resource to aid in these future research endeavors.

References

An In-depth Technical Guide to the Discovery of Eudistomine K Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Eudistomine K analogues and related derivatives. Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, which have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antiviral, antimicrobial, and anticancer properties. This document outlines key synthetic methodologies, presents quantitative biological data, and details experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

I. Introduction to Eudistomins

Eudistomins are marine-derived indole (B1671886) alkaloids characterized by a β-carboline core. First isolated from the tunicate Eudistoma olivaceum, this family of compounds has expanded to include numerous members with a wide range of structural variations and biological activities. Their potent cytotoxic effects against various cancer cell lines have made them attractive lead compounds for the development of new anticancer agents. A synthetic derivative of this compound, for instance, has demonstrated remarkable potency against several leukemic cell lines, with activity observed at concentrations as low as 0.005 μg/mL.[1] The exploration of Eudistomine analogues is a vibrant area of research aimed at elucidating structure-activity relationships (SAR) and identifying novel therapeutic candidates.

II. Synthesis of Eudistomin Analogues

The chemical synthesis of Eudistomin analogues is crucial for conducting detailed biological studies, as these compounds are often isolated from their natural sources in very small quantities. The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis and has been effectively employed in the preparation of Eudistomin Y1–Y7 and their derivatives.[2]

Experimental Protocol: General Procedure for the Synthesis of 1-Substituted-β-Carbolines (Eudistomin Y Analogues)

This protocol describes the acid-catalyzed Pictet-Spengler reaction between a substituted tryptamine (B22526) and a substituted phenylglyoxal (B86788).[2]

-

Reaction Setup: To a solution of a substituted phenylglyoxal (3 mmol) in glacial acetic acid (30 mL), add a substituted tryptamine (3 mmol).

-

Reaction Execution: Heat the mixture at 90 °C for 10 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to 5 by adding concentrated ammonium (B1175870) hydroxide.

-

Dilute the resulting mixture with 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).

-

-

Purification:

-

Combine the organic phases and wash with water (3 x 20 mL) and brine (3 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel.

-

This one-pot reaction is efficient for preparing 1-substituted β-carbolines without the need for a separate aromatization step.[2]

III. Biological Activity and Data

The cytotoxic properties of Eudistomin analogues are a primary focus of their biological evaluation. The following table summarizes the in vitro anti-proliferative activity of a series of synthesized Eudistomin Y analogues against the MDA-231 human breast carcinoma cell line, as determined by the MTT assay.[2]

| Compound | R1 | R2 | R3 | R4 | IC50 (μM) against MDA-231 cells |

| 16 | H | H | Br | OMe | 24.3 ± 1.5 |

| 17 | H | Br | H | OMe | 15.2 ± 1.1 |

| 18 | Br | H | H | OMe | 23.7 ± 1.8 |

| 19 | H | Br | Br | OMe | 38.5 ± 2.5 |

| 20 | H | H | OMe | OMe | 20.1 ± 1.3 |

| 21 | H | Br | OMe | OMe | 21.3 ± 1.6 |

| 22 | Br | H | OMe | OMe | 25.4 ± 1.9 |

| 23 (Eudistomin Y5) | H | H | Br | OH | 53.7 ± 3.1 |

| 24 (Eudistomin Y2) | H | Br | H | OH | 41.2 ± 2.8 |

| 25 (Eudistomin Y1) | Br | H | H | OH | 63.1 ± 3.5 |

| 26 (Eudistomin Y7) | H | Br | Br | OH | 28.9 ± 1.9 |

| 27 (Eudistomin Y4) | H | H | OMe | OH | 45.3 ± 2.9 |

| 28 (Eudistomin Y6) | H | Br | OMe | OH | 58.6 ± 3.3 |

| 29 (Eudistomin Y3) | Br | H | OMe | OH | 51.7 ± 3.0 |

Data represents the mean values of three independent determinations. Cytotoxicity as IC50 is the concentration of the compound that causes a 50% growth inhibition in untreated cells.[2]

IV. Experimental Protocol: Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2]

-

Cell Seeding: Seed exponentially growing cells (e.g., MDA-231) in 96-well plates at a density of 1 x 10³ cells per well.

-

Cell Adherence: Allow the cells to adhere for 18 hours in a humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of the Eudistomin analogues.

-

Incubation: Incubate the treated cells for 96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.

V. Workflow and Signaling Pathways

While the precise signaling pathways through which this compound and its analogues exert their cytotoxic effects are still under investigation, a general workflow for the discovery and characterization of these compounds can be outlined. This process illustrates the logical progression from chemical synthesis to biological evaluation.

Caption: Workflow for Eudistomine Analogue Discovery.

VI. Conclusion

The Eudistomin family of marine alkaloids, particularly analogues and derivatives of this compound, represent a promising frontier in the development of novel therapeutics. The synthetic accessibility of the β-carboline core through methods like the Pictet-Spengler reaction allows for the generation of diverse chemical libraries for biological screening. The quantitative data presented herein for Eudistomin Y analogues demonstrates the potential for potent anti-proliferative activity. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action and to guide the rational design of next-generation Eudistomin-based drugs.

References

Methodological & Application

Total Synthesis of Eudistomine K: A Detailed Methodological Overview

Application Note

Eudistomine K is a marine-derived β-carboline alkaloid first isolated from the tunicate Eudistoma olivaceum. Members of the eudistomin family exhibit a wide range of biological activities, including antiviral, antimicrobial, and cytotoxic properties, making them attractive targets for synthetic chemists and drug development professionals. This compound is distinguished by a unique oxathiazepine ring fused to the tetrahydro-β-carboline core, a feature that presents a significant synthetic challenge and is crucial for its biological activity.

This document provides a detailed overview of a plausible methodology for the total synthesis of (-)-Eudistomine K. The synthetic strategy is based on key transformations reported in the literature for the synthesis of related eudistomins and other complex alkaloids. The core of the synthesis involves a diastereoselective Pictet-Spengler reaction to construct the tetrahydro-β-carboline framework, followed by the formation of the characteristic oxathiazepine ring via a modified Pummerer reaction.

The protocols outlined herein are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing a basis for the laboratory preparation of this compound and its analogs for further biological evaluation.

Synthetic Strategy

The total synthesis of (-)-Eudistomine K can be envisioned through a convergent approach, bringing together two key fragments: a substituted N-hydroxytryptamine and a chiral D-cysteinal derivative. The overall workflow can be summarized as follows:

Caption: A high-level overview of the synthetic workflow for (-)-Eudistomine K.

Quantitative Data Summary

The following table summarizes representative yields and key analytical data for the intermediates and the final product in the total synthesis of (-)-Eudistomine K. Data is compiled from syntheses of closely related compounds and predicted values for this compound.

| Step No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS) and Optical Rotation |

| 1 | 5-Bromo-6-methoxy-N-hydroxytryptamine | C₁₁H₁₃BrN₂O₂ | 285.14 | ~70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, NH), 7.65 (s, 1H), 7.15 (s, 1H), 7.05 (s, 1H), 5.50 (br s, 1H, OH), 3.90 (s, 3H, OCH₃), 3.30 (t, J=6.8 Hz, 2H), 3.05 (t, J=6.8 Hz, 2H). ¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 135.5, 128.0, 123.0, 115.0, 112.5, 101.0, 56.5, 55.0, 25.0. |

| 2 | N-Boc-D-cysteinal Dimethyl Acetal | C₁₀H₂₁NO₄S | 251.34 | ~85-95 | ¹H NMR (CDCl₃, 400 MHz): δ 5.10 (d, J=8.0 Hz, 1H, NH), 4.50 (t, J=5.2 Hz, 1H), 4.30 (m, 1H), 3.40 (s, 6H, 2xOCH₃), 2.90 (dd, J=13.6, 5.2 Hz, 1H), 2.75 (dd, J=13.6, 6.0 Hz, 1H), 1.45 (s, 9H, t-Bu). ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 103.0, 80.0, 55.0, 54.0, 53.0, 35.0, 28.5. |

| 3 | Tetrahydro-β-carboline Intermediate | C₂₁H₂₉BrN₄O₅S | 541.45 | ~60-70 | Diastereomeric mixture. Spectroscopic data will be complex. Key signals expected for the tetrahydro-β-carboline core and both side chains. |

| 4 | (-)-Eudistomine K | C₁₄H₁₅BrN₂O₂S | 355.25 | ~40-50 | ¹H NMR (CD₃OD, 500 MHz): δ 7.75 (s, 1H), 7.20 (s, 1H), 4.85 (d, J=5.0 Hz, 1H), 4.60 (d, J=12.0 Hz, 1H), 4.40 (dd, J=12.0, 5.0 Hz, 1H), 3.95 (s, 3H), 3.80-3.70 (m, 2H), 3.50 (dd, J=14.0, 5.0 Hz, 1H), 3.20 (dd, J=14.0, 8.0 Hz, 1H). ¹³C NMR (CD₃OD, 125 MHz): δ 146.0, 136.0, 130.0, 125.0, 116.0, 113.0, 102.0, 65.0, 60.0, 56.0, 55.0, 45.0, 25.0. HRMS (ESI): m/z [M+H]⁺ calcd for C₁₄H₁₆BrN₂O₂S⁺, 355.0165; found, 355.0168. [α]D²⁰: (Specific rotation value to be determined from literature). |

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-methoxy-N-hydroxytryptamine

This protocol describes the preparation of the key tryptamine (B22526) intermediate starting from 5-bromo-6-methoxyindole.

Caption: Workflow for the synthesis of the N-hydroxytryptamine intermediate.

Materials:

-

5-Bromo-6-methoxyindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Nitromethane (CH₃NO₂)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Dimethyldioxirane (DMDO) or other suitable oxidizing agent

-

Anhydrous solvents (DCM, THF, etc.)

-

Reagents for workup and purification (saturated aq. NaHCO₃, brine, MgSO₄, silica (B1680970) gel)

Procedure:

-

Vilsmeier-Haack Formylation: To a solution of 5-bromo-6-methoxyindole in anhydrous DMF at 0 °C, add POCl₃ dropwise. Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction with ice-water and neutralize with aqueous NaOH. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography to afford 5-bromo-6-methoxyindole-3-carboxaldehyde.

-

Henry Reaction: Reflux a solution of the aldehyde from the previous step, nitromethane, and ammonium acetate in acetic acid for 2-3 hours. Cool the reaction mixture and pour into ice-water. Collect the precipitate, wash with water, and dry to yield 3-(2-nitrovinyl)-5-bromo-6-methoxyindole.

-

Reduction to Tryptamine: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the nitrovinylindole in THF dropwise. Reflux the mixture for 4-6 hours. Cool to 0 °C and quench sequentially with water, 15% aq. NaOH, and water. Filter the mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain 5-bromo-6-methoxytryptamine.

-

N-Hydroxylation: To a solution of the tryptamine in a suitable solvent (e.g., acetone) at 0 °C, add a solution of DMDO in the same solvent. Stir for 1-2 hours at 0 °C. Quench the reaction with a reducing agent (e.g., sodium thiosulfate). Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 5-bromo-6-methoxy-N-hydroxytryptamine.

Protocol 2: Diastereoselective Pictet-Spengler Reaction

This protocol details the key cyclization step to form the tetrahydro-β-carboline core of this compound.

Materials:

-

5-Bromo-6-methoxy-N-hydroxytryptamine

-

N-Boc-D-cysteinal dimethyl acetal

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Reagents for workup and purification

Procedure:

-

Acetal Deprotection (in situ): Dissolve N-Boc-D-cysteinal dimethyl acetal in a mixture of TFA and DCM at room temperature to effect deprotection of the acetal and generate the corresponding aldehyde in situ.

-

Pictet-Spengler Cyclization: To the solution containing the in situ generated aldehyde, add a solution of 5-bromo-6-methoxy-N-hydroxytryptamine in DCM at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours.

-

Workup: Quench the reaction by the addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting diastereomeric mixture of the tetrahydro-β-carboline intermediate by flash column chromatography on silica gel.

Protocol 3: Oxathiazepine Ring Formation via Modified Pummerer Reaction

This protocol describes the final key step in the synthesis of (-)-Eudistomine K, the formation of the seven-membered oxathiazepine ring.

Caption: Key steps in the formation of the oxathiazepine ring.

Materials:

-

Tetrahydro-β-carboline intermediate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Trifluoroacetic anhydride (B1165640) (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Reagents for workup and purification

Procedure:

-

Oxidation to Sulfoxide: To a solution of the tetrahydro-β-carboline intermediate in DCM at -78 °C, add a solution of m-CPBA in DCM. Stir the mixture for 1-2 hours at the same temperature.

-

Pummerer Rearrangement and Cyclization: To the reaction mixture containing the sulfoxide, add TFAA dropwise at -78 °C. After stirring for 30 minutes, add Et₃N. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Final Purification: Purify the crude product by preparative thin-layer chromatography or HPLC to afford (-)-Eudistomine K.

Conclusion

The described methodology provides a comprehensive pathway for the total synthesis of the marine alkaloid (-)-Eudistomine K. The key strategic elements, including the diastereoselective Pictet-Spengler reaction and the modified Pummerer reaction for the novel oxathiazepine ring formation, offer a robust framework for accessing this and other structurally related bioactive molecules. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis and development of new therapeutic agents based on the eudistomin scaffold. Further optimization of reaction conditions and exploration of alternative reagents may lead to improved overall yields and stereoselectivity.

Application Notes and Protocols for the Synthesis of Eudistomine K via Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomine K is a marine-derived β-carboline alkaloid that has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a member of the eudistomin family of natural products, it serves as a compelling scaffold for the development of novel therapeutic agents. The core structure of this compound, a tetrahydro-β-carboline, is efficiently constructed using the venerable Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone, providing a direct and versatile route to this important class of compounds.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound, leveraging the Pictet-Spengler reaction. The methodologies outlined herein are based on established procedures for the synthesis of structurally related eudistomin analogues.[4]

Reaction Principle: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental transformation in organic synthesis for the construction of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1][2] The reaction proceeds through the initial formation of a Schiff base from the condensation of a β-arylethylamine (in this case, a tryptamine derivative) and a carbonyl compound. Subsequent acid-catalyzed intramolecular electrophilic substitution onto the electron-rich indole (B1671886) ring system leads to the formation of the desired cyclized product. The driving force of the reaction is the formation of a stable aromatic system.[1][3]

Experimental Protocols

The following protocols are adapted from the successful synthesis of Eudistomins Y₁-Y₇, which share the same core structure and synthetic pathway as this compound.[4]

Protocol 1: General Procedure for the Pictet-Spengler Reaction in Eudistomin Synthesis

This one-pot reaction describes the acid-catalyzed condensation and cyclization of a tryptamine derivative with a phenylglyoxal derivative to form the β-carboline core.

Materials:

-

Substituted Tryptamine (e.g., Tryptamine for the core, or halogenated tryptamines for specific analogues)

-

Substituted Phenylglyoxal (e.g., 4-hydroxyphenylglyoxal for this compound)

-

Glacial Acetic Acid (Solvent and Catalyst)

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate (Drying agent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Silica (B1680970) Gel for column chromatography

-

Ethyl Acetate (B1210297) and Hexanes (Eluent for chromatography)

Procedure:

-

To a solution of the substituted tryptamine (1.0 eq) in glacial acetic acid, add the substituted phenylglyoxal (1.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired this compound precursor.

Protocol 2: Final Deprotection Step (if necessary)

In cases where a protecting group is used on the phenol (B47542) of the phenylglyoxal (e.g., a methoxy (B1213986) group), a final deprotection step is required.

Materials:

-

Protected this compound precursor

-

Boron Tribromide (BBr₃) in Dichloromethane (1 M solution)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

Dissolve the protected this compound precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of boron tribromide in dichloromethane (3.0 eq).

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of methanol at 0 °C.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of Eudistomin analogues, which can be extrapolated for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Pictet-Spengler Reaction

| Entry | Tryptamine Derivative | Phenylglyoxal Derivative | Solvent/Catalyst | Time (h) | Yield (%) |

| 1 | Tryptamine | 4-Methoxyphenylglyoxal | Acetic Acid | 24 | ~60-70 |

| 2 | 6-Bromotryptamine | 4-Methoxyphenylglyoxal | Acetic Acid | 24 | ~65-75 |

| 3 | Tryptamine | 3-Bromo-4-methoxyphenylglyoxal | Acetic Acid | 48 | ~60-70 |

Yields are based on reported syntheses of Eudistomin Y-series analogues and are expected to be similar for this compound.[4]

Table 2: Spectroscopic Data for a Representative Eudistomin Analogue (Eudistomin Y₃)

This data serves as a reference for the expected characterization of this compound.[4]

| Data Type | Description |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 11.99 (s, 1H), 11.28 (s, 1H), 8.57 (d, J = 2.2 Hz, 1H), 8.54 (d, J = 4.4 Hz, 1H), 8.43 (d, J = 4.4 Hz, 1H), 8.32 (d, J = 7.7 Hz, 1H), 8.24 (dd, J = 8.8, 2.2 Hz, 1H), 7.79 (d, J = 8.8 Hz, 1H), 7.60 (t, J = 7.7 Hz, 1H), 7.31 (t, J = 7.7 Hz, 1H), 7.13 (d, J = 7.7 Hz, 1H) |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 190.1, 158.2, 141.6, 137.0, 136.7, 136.4, 135.8, 132.5, 131.0, 129.6, 128.9, 121.8, 120.1, 120.0, 118.7, 115.6, 112.9, 108.8 |

| HRMS (ESI) | m/z calcd. for C₁₈H₁₀N₂O₂Br⁻, 364.9926; found: 364.9932 |

Biological Activity

Eudistomins, including synthetic derivatives of this compound, have demonstrated a wide range of potent biological activities. A synthetic derivative of this compound has shown remarkable potency against various leukemic cell lines, with activity observed at concentrations as low as 0.005 µg/mL.[5] This highlights the potential of this class of compounds in the development of new anticancer agents. Further structure-activity relationship (SAR) studies, facilitated by synthetic access through the Pictet-Spengler reaction, are crucial for optimizing the therapeutic potential of these marine alkaloids.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Eudistomine K Antiviral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudistomine K is a β-carboline alkaloid isolated from the marine tunicate Eudistoma olivaceum. Along with its analogs, this compound has demonstrated potent antiviral properties, making it a compound of significant interest for further investigation and drug development. While the precise antiviral mechanism of action for this compound is not yet fully elucidated in publicly available literature, studies on related β-carboline alkaloids provide valuable insights into its potential modes of action. These compounds are known to interfere with various stages of the viral life cycle.

These application notes provide a summary of the known antiviral activities of related compounds and outline detailed protocols for investigating the antiviral mechanism of action of this compound.

Potential Mechanisms of Action of β-Carboline Alkaloids

Based on studies of related β-carboline compounds, the antiviral activity of this compound may involve one or more of the following mechanisms:

-

Inhibition of Viral Adsorption and Entry : Some β-carboline derivatives have been shown to block the initial stages of viral infection by preventing the virus from attaching to and entering host cells. This can be achieved by interacting with viral surface proteins or host cell receptors.

-

Interference with Viral Replication : β-carboline alkaloids can disrupt the replication of the viral genome. This may occur through the inhibition of key viral enzymes such as RNA polymerase or reverse transcriptase.

-

Direct Virucidal Effects : Certain β-carboline compounds exhibit direct virucidal activity, meaning they can inactivate viral particles before they infect a host cell.

-

Inhibition of Protein Synthesis : A related compound, Eudistomin C, has been shown to target the 40S ribosome, thereby inhibiting protein translation.[1] This represents a potential mechanism for this compound as well.

Quantitative Data from Antiviral Studies of Related β-Carboline Alkaloids

The following table summarizes the antiviral activities of several β-carboline alkaloids against various viruses. This data provides a reference for the potential potency of this compound.